molecular formula C13H9N5S B242160 6-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene

6-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene

Cat. No.: B242160
M. Wt: 267.31 g/mol
InChI Key: OUKAQLRAULKORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique fused ring structure, which combines triazole, thiadiazepine, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, the compound can intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C13H9N5S

Molecular Weight

267.31 g/mol

IUPAC Name

6-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene

InChI

InChI=1S/C13H9N5S/c1-8-16-17-13-18(8)14-7-10-6-9-4-2-3-5-11(9)15-12(10)19-13/h2-7H,1H3

InChI Key

OUKAQLRAULKORT-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=CC3=CC4=CC=CC=C4N=C3S2

Canonical SMILES

CC1=NN=C2N1N=CC3=CC4=CC=CC=C4N=C3S2

Origin of Product

United States

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